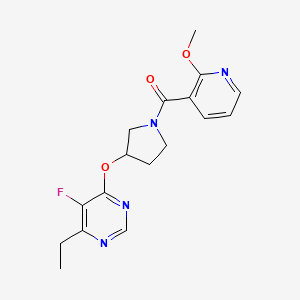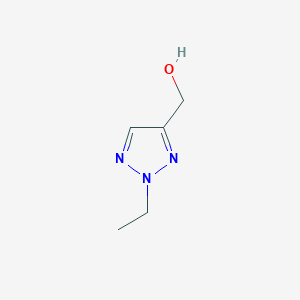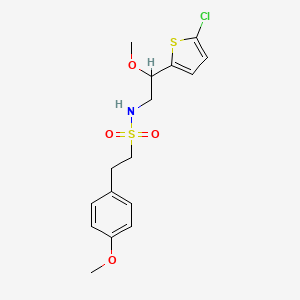
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride is a chemical compound with the empirical formula C7H12N2O and a molecular weight of 140.18 g/mol. It is a solid compound with the following SMILES notation: OC©C1=CN(N=C1)CC . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers.
Molecular Structure Analysis
The molecular structure of 1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride consists of a pyrazole ring (with an ethyl substituent at position 1) fused to a beta-carboline ring system. The presence of the methyl group and the tetrahydro structure adds complexity to the molecule .Physical and Chemical Properties Analysis
Scientific Research Applications
Synthetic Chemistry Applications
This compound and its derivatives have been a focal point in synthetic chemistry due to their complex structure and potential for creating novel materials. For instance, the polyazanaphthalenes synthesis demonstrates the compound's versatility in generating various derivatives through reactions with nucleophilic reagents, highlighting its utility in developing new chemical entities with potential applications in material science and pharmaceuticals (Harb et al., 1989).
Material Science Applications
In material science, the corrosion inhibition properties of pyrazole derivatives have been explored. For example, pyrazole derivatives exhibit significant potential as corrosion inhibitors for steel in acidic environments, showcasing their importance in industrial applications where material longevity and durability are critical (Herrag et al., 2007).
Biochemical Research
Biochemical research has delved into the antimicrobial and antifungal properties of pyrazoline and pyrazole derivatives, indicating their potential as lead compounds in developing new antimicrobial agents. This is crucial in the face of rising antibiotic resistance and the need for new therapeutic options (Hassan, 2013). Furthermore, the synthesis of β-carboline hybrids has shown significant anticancer activity, highlighting the compound's potential in cancer research and therapy development (Kamal et al., 2014).
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.ClH/c1-3-21-10-12(9-19-21)16-17-13(6-7-18-16)14-8-11(2)4-5-15(14)20-17;/h4-5,8-10,16,18,20H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANTLXJUBXIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)
![3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2695815.png)
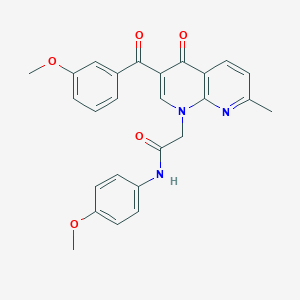
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2695818.png)
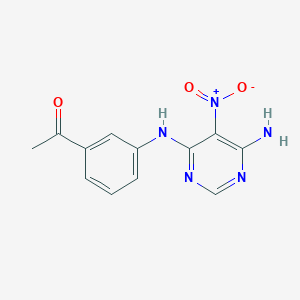

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)
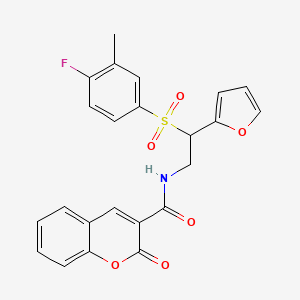
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
